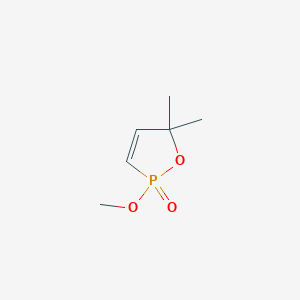
Wclcribzaahemd-uhfffaoysa-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Wclcribzaahemd-uhfffaoysa-” is a unique chemical entity with a specific molecular structure It is known for its distinctive properties and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Wclcribzaahemd-uhfffaoysa-” involves a series of chemical reactions under controlled conditions. The specific synthetic route and reaction conditions depend on the desired purity and yield of the compound. Common methods include:
Hydrothermal Synthesis: This method involves the use of high-temperature and high-pressure conditions to facilitate the reaction between precursor materials.
Reversed-Phase Microemulsion: This technique involves the formation of microemulsions using surfactants and co-surfactants.
Industrial Production Methods
In industrial settings, the production of “Wclcribzaahemd-uhfffaoysa-” is scaled up using large reactors and continuous flow systems. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent quality and high yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
“Wclcribzaahemd-uhfffaoysa-” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in the reactions of “Wclcribzaahemd-uhfffaoysa-” include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Transition metal catalysts such as palladium and platinum
Major Products Formed
The major products formed from the reactions of “Wclcribzaahemd-uhfffaoysa-” depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Applications De Recherche Scientifique
“Wclcribzaahemd-uhfffaoysa-” has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, “Wclcribzaahemd-uhfffaoysa-” is used to study cellular processes and molecular interactions.
Industry: In industrial applications, “Wclcribzaahemd-uhfffaoysa-” is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of “Wclcribzaahemd-uhfffaoysa-” involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or research outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “Wclcribzaahemd-uhfffaoysa-” include:
Terephthaloyl Chloride: A highly reactive acid chloride used in polymer synthesis.
Guanadrel: An antihypertensive agent with a different mechanism of action.
Cyclophosphamide: A chemotherapy agent used to treat various cancers.
Uniqueness
“Wclcribzaahemd-uhfffaoysa-” is unique due to its specific molecular structure and properties. Unlike other similar compounds, it has distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H11O3P |
|---|---|
Poids moléculaire |
162.12 g/mol |
Nom IUPAC |
2-methoxy-5,5-dimethyl-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C6H11O3P/c1-6(2)4-5-10(7,8-3)9-6/h4-5H,1-3H3 |
Clé InChI |
WCLCRIBZAAHEMD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CP(=O)(O1)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


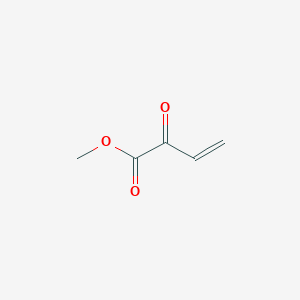
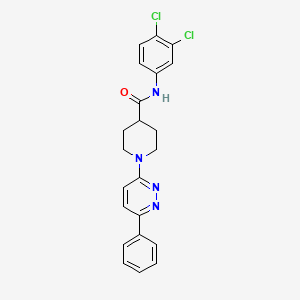

![1-[(4-Methylphenyl)sulfonyl]-2-(4-nitrophenyl)aziridine](/img/structure/B14138660.png)
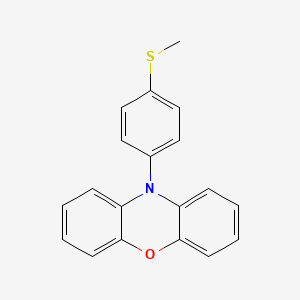
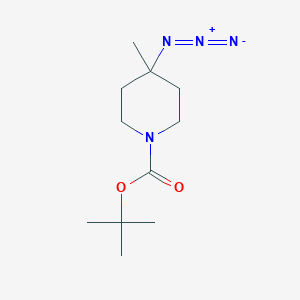
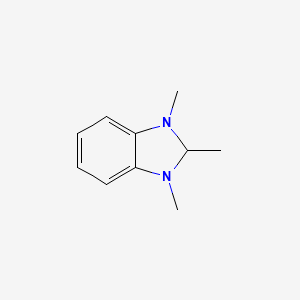
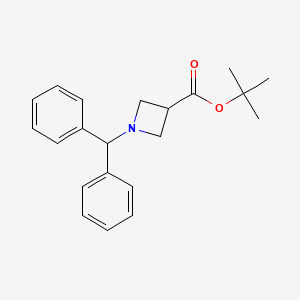


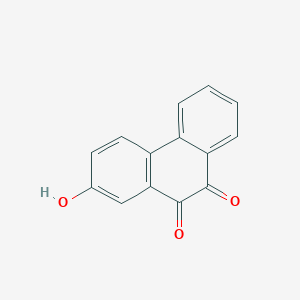
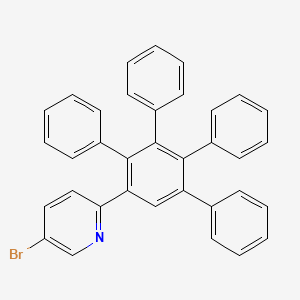

![1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14138716.png)
